molecular formula C16H12O5 B1649273 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione CAS No. 10383-62-7

3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione

Cat. No.: B1649273
CAS No.: 10383-62-7
M. Wt: 284.26
InChI Key: HVGBWHWYZSXFQX-UHFFFAOYSA-N
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Description

3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione is a chemical compound with the molecular formula C16H12O5. It is a derivative of anthraquinone, which is a rigid, planar, and aromatic scaffold. Anthraquinone derivatives are widely distributed among certain plant families and have various industrial and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione typically involves the hydroxylation and methoxylation of anthraquinone derivatives. One common method is the reaction of 1,2-dimethoxyanthracene-9,10-dione with a hydroxylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. It can act as an inhibitor of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The specific pathways and targets depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: The parent compound of 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione, widely used in the dye industry.

    1,2-Dimethoxyanthracene-9,10-dione: A closely related compound with similar chemical properties.

    3-Hydroxyanthracene-9,10-dione: Another derivative with hydroxylation at a different position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-hydroxy-1,2-dimethoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-15-11(17)7-10-12(16(15)21-2)14(19)9-6-4-3-5-8(9)13(10)18/h3-7,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGBWHWYZSXFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726970
Record name 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10383-62-7
Record name 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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